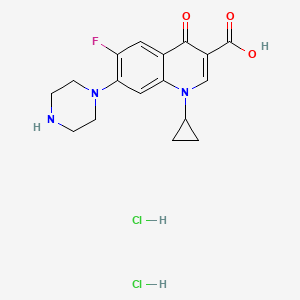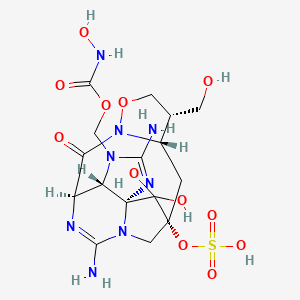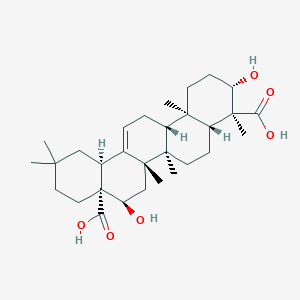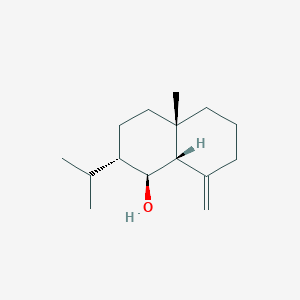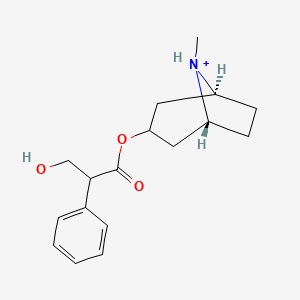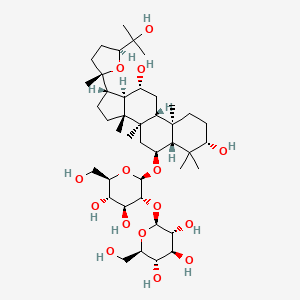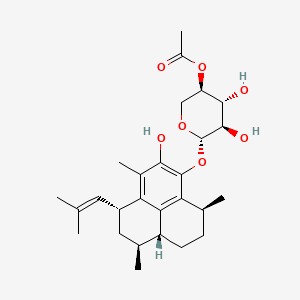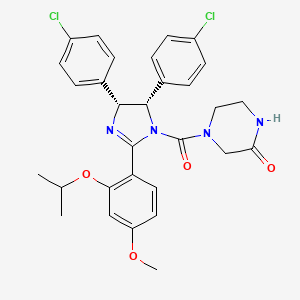
nutlin-3B
Overview
Description
Nutlin-3B, also known as (+)-Nutlin-3, is a p53/MDM2 antagonist or inhibitor . It is a weakly potent antagonist of p53/MDM2 with an IC50 value of 13.6 μM . It is 150-fold less potent (+)-enantiomer of Nutlin-3 as in comparison with the opposite (-)-enantiomer Nutlin-3a .
Synthesis Analysis
The more potent of the two enantiomers, nutlin-3a ((–)-nutlin-3), can be synthesized in a highly enantioselective fashion .Molecular Structure Analysis
The molecular formula of Nutlin-3B is C30H30Cl2N4O4 . It has a molecular weight of 581.49 .Chemical Reactions Analysis
Nutlin-3B is a small-molecule inhibitor that binds preferentially to the p53-binding pocket of MDM2, leading to the stabilization of p53 and activation of the p53 pathway .Physical And Chemical Properties Analysis
Nutlin-3B is a crystalline solid . It is insoluble in water but can dissolve in DMSO and EtOH .Scientific Research Applications
Radiosensitization in Laryngeal Squamous Cell Carcinoma (LSCC)
- Clinical application of Nutlin-3B may improve local recurrence rates or allow treatment de-escalation in LSCC patients undergoing radiotherapy .
Activation of p53 in Gene Transfer Experiments
- Nutlin-3B stimulates p53 functions and has been used in gene transfer experiments to investigate p53-related processes .
Protection Against UV Damage in Skin
- Ethosomes and transethosomes, designed as delivery systems for Nutlin-3B, protect the skin against UV-induced apoptosis by activating p53 .
Enhancing Natural Killer (NK) Cell-Mediated Killing
- It restores ligands for NK cell-activating receptors on neuroblastoma cells, enhancing NK cell-mediated killing .
Blocking Cancer Cell Division
Mechanism of Action
Target of Action
Nutlin-3B primarily targets the p53-MDM2 interaction . MDM2 (Mouse Double Minute 2) is an essential negative regulator of p53, a key mediator of radiation responses . Nutlin-3B binds to MDM2 with an IC50 of 13.6 μM . It’s worth noting that nutlin-3b is 150 times less potent in binding to mdm2 than nutlin-3a .
Mode of Action
Nutlin-3B, as a small-molecule inhibitor, binds preferentially to the p53-binding pocket of MDM2 . This binding disrupts the interaction between MDM2 and p53, leading to the stabilization of p53 . The stabilized p53 is then able to induce a growth-inhibiting state called senescence in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Nutlin-3B is the p53 pathway . By inhibiting the interaction between MDM2 and p53, Nutlin-3B stabilizes p53 and activates the p53 pathway . This leads to the induction of senescence in cancer cells . Nutlin-3B also enhances the acetylation of histone H2B and heat shock proteins Hsp27 and Hsp90 .
Result of Action
The primary result of Nutlin-3B’s action is the induction of senescence in cancer cells . This is achieved through the stabilization and activation of p53 . Nutlin-3B also enhances the acetylation of histone H2B and heat shock proteins Hsp27 and Hsp90 , which may contribute to its anticancer effects.
Action Environment
The action of Nutlin-3B can be influenced by various environmental factors. For instance, radiation responses, which are mediated by p53, can be enhanced by Nutlin-3B . Additionally, the expression of immune blockade receptors PD-L1 and CD276 can be altered by Nutlin-3B These factors can influence the compound’s action, efficacy, and stability
Safety and Hazards
properties
IUPAC Name |
4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUHCSBCVGXTJM-IZLXSDGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217890, DTXSID3044330 | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
nutlin-3B | |
CAS RN |
548472-68-0, 675576-97-3 | |
| Record name | Nutlin 3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548472-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nutlin-3b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675576973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nutlin-3b | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nutlin 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NUTLIN-3B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJA1772CVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nutlin-3B and how does it differ from Nutlin-3A?
A: Nutlin-3B is an enantiomer of Nutlin-3A, a small molecule known to inhibit the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53. [] While Nutlin-3A potently binds to MDM2, disrupting the MDM2-p53 complex and leading to p53 stabilization and activation, Nutlin-3B shows significantly less activity towards MDM2. [] This difference in activity is attributed to the specific stereochemistry of the molecules, highlighting the importance of chirality in drug-target interactions.
Q2: What is the mechanism behind the reduced activity of Nutlin-3B compared to Nutlin-3A?
A: Brownian dynamics simulations have been used to investigate the binding kinetics of Nutlin-3A and Nutlin-3B to MDM2. [] These simulations suggest that the reduced activity of Nutlin-3B stems from the destabilization of its encounter complex with MDM2 due to the presence of a lysine residue (K70) located away from the binding site. [] This destabilization hinders the formation of a stable complex, explaining the lower affinity of Nutlin-3B for MDM2 compared to Nutlin-3A.
Q3: Despite its lower affinity for MDM2, does Nutlin-3B possess any other noteworthy biological activities?
A: Interestingly, Nutlin-3B, similar to Nutlin-3A, has been shown to effectively interfere with P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1) mediated drug efflux. [] This finding suggests that both enantiomers can act as substrates for these transporters, potentially interfering with their function and impacting multidrug resistance in cancer cells. []
Q4: Does Nutlin-3B impact the efficacy of chemotherapeutic drugs?
A: Research has demonstrated that even at concentrations not affecting cell viability, Nutlin-3B can significantly enhance the efficacy of chemotherapeutic drugs like vincristine, particularly in p53-mutated, P-gp-overexpressing cancer cells. [] This effect is attributed to Nutlin-3B's ability to interfere with P-gp-mediated drug efflux, leading to increased intracellular drug accumulation and enhanced cytotoxicity. []
Q5: What is the significance of understanding the differences between Nutlin-3A and Nutlin-3B?
A: Comparing the activities of Nutlin-3A and Nutlin-3B provides valuable insight into the structure-activity relationship of this class of MDM2 inhibitors. [] The contrasting effects highlight the importance of stereochemistry in drug design and development. Additionally, the ability of Nutlin-3B to inhibit drug efflux despite its lower MDM2 affinity opens avenues for exploring its potential as a chemosensitizing agent in cancer treatment. []
Q6: Are there any ongoing studies investigating the therapeutic potential of Nutlin-3B?
A: While Nutlin-3A has been the focus of numerous preclinical and clinical studies as a potential anticancer agent, [, ] research on Nutlin-3B remains primarily focused on understanding its molecular interactions and exploring its potential in combination therapies. Further investigations are needed to fully elucidate its therapeutic potential and explore possible applications in overcoming drug resistance in cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



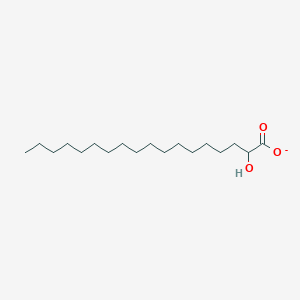
![(9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257942.png)
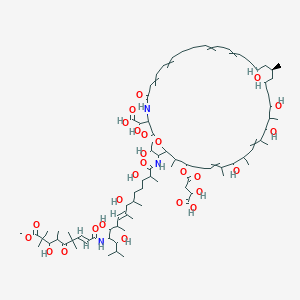
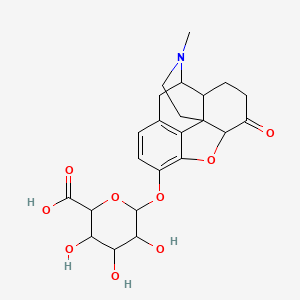
![[[(s)-4-Oxo-2-azetidinyl]carbonyl]-l-histidyl-l-prolinamide dihydrate](/img/structure/B1257948.png)
